
N-Cyano-N'-(1-methylethyl)-N'-pyridin-3-ylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ciano-N’-(1-metiletil)-N’-piridin-3-ilguanidina es un compuesto químico que pertenece a la clase de las guanidinas. Se caracteriza por la presencia de un grupo ciano (–CN) y un grupo piridinilo unido a la porción guanidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Ciano-N’-(1-metiletil)-N’-piridin-3-ilguanidina se puede lograr a través de varios métodos. Un enfoque común implica la reacción de aminas arilo o heterilo sustituidas con cianoacetatos alquílicos bajo diferentes condiciones de reacción . Por ejemplo, el tratamiento directo de diferentes aminas con cianoacetato de metilo sin disolvente a temperatura ambiente puede proporcionar los compuestos diana de cianoacetamida N-sustituidos . Otro método implica agitar cianoacetato de etilo con aminas a 70 °C durante 6 horas, seguido de agitar a temperatura ambiente durante la noche .
Métodos de producción industrial
En entornos industriales, la producción de N-Ciano-N’-(1-metiletil)-N’-piridin-3-ilguanidina puede implicar métodos más escalables y eficientes. Estos métodos a menudo incluyen reacciones sin disolventes, fusión de aminas aromáticas con exceso de cianoacetato de etilo a altas temperaturas y el uso de irradiación de microondas para acelerar la reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
N-Ciano-N’-(1-metiletil)-N’-piridin-3-ilguanidina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ciano en otros grupos funcionales como las aminas.
Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos ciano o piridinilo son reemplazados por otros sustituyentes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio y nucleófilos para reacciones de sustitución . Las condiciones de reacción varían según el producto deseado y pueden incluir diferentes disolventes, temperaturas y catalizadores.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados de amina .
Aplicaciones Científicas De Investigación
N-Ciano-N’-(1-metiletil)-N’-piridin-3-ilguanidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de varios compuestos heterocíclicos.
Medicina: Algunos derivados de este compuesto se han investigado por sus posibles propiedades terapéuticas.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción de N-Ciano-N’-(1-metiletil)-N’-piridin-3-ilguanidina implica su interacción con objetivos y vías moleculares específicos. Los grupos ciano y piridinilo juegan un papel crucial en su reactividad y unión a moléculas diana. El compuesto puede formar enlaces de hidrógeno y otras interacciones con macromoléculas biológicas, influyendo en su función y actividad .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares incluyen:
- N-Ciano-N’-(1-metiletil)-N’-fenilguanidina
- N-Ciano-N’-(1-metiletil)-N’-quinolin-3-ilguanidina
- N-Ciano-N’-(1-metiletil)-N’-tiazol-2-ilguanidina
Singularidad
N-Ciano-N’-(1-metiletil)-N’-piridin-3-ilguanidina es única debido a su combinación específica de grupos ciano y piridinilo, que confieren propiedades químicas y biológicas distintas. Esta singularidad la hace valiosa para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C10H13N5 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-cyano-1-propan-2-yl-1-pyridin-3-ylguanidine |
InChI |
InChI=1S/C10H13N5/c1-8(2)15(10(12)14-7-11)9-4-3-5-13-6-9/h3-6,8H,1-2H3,(H2,12,14) |
Clave InChI |
UFZJMJYBXHZWIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=CN=CC=C1)C(=NC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


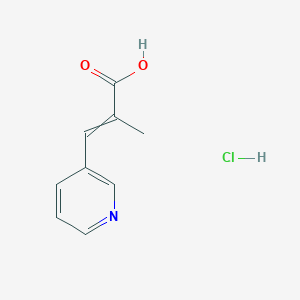
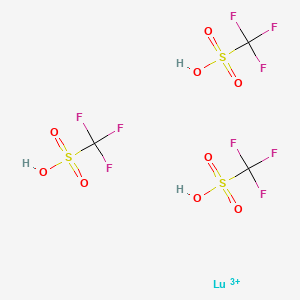
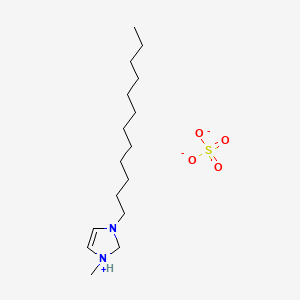
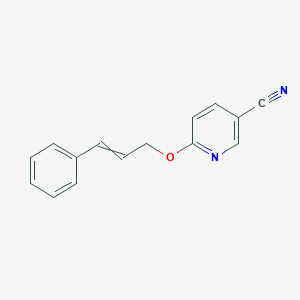
![[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11823983.png)
![3-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B11823984.png)
![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid](/img/structure/B11823985.png)


![N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide](/img/structure/B11824002.png)
![Thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N'-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-](/img/structure/B11824006.png)
![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;hydrochloride](/img/structure/B11824019.png)
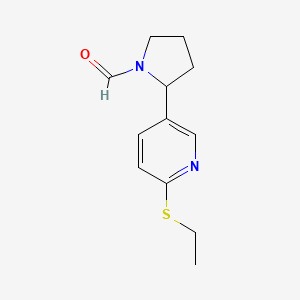
![[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11824031.png)
